tert-butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate
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Overview
Description
tert-butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate: is a chemical compound with the molecular formula C11H20FNO4S and a molecular weight of 281.35 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a fluorosulfonylmethyl group and a tert-butyl ester group. It is used in various chemical and pharmaceutical research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with fluorosulfonylmethyl reagents under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The tert-butyl ester group is introduced using tert-butyl chloroformate in the presence of a base .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: tert-butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorosulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Sulfide derivatives.
Hydrolysis: Corresponding carboxylic acid.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the effects of fluorosulfonyl-containing compounds on biological systems. It serves as a model compound to investigate the interactions of fluorosulfonyl groups with biomolecules .
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features are utilized to develop new therapeutic agents targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity is harnessed in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of tert-butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The piperidine ring provides structural stability and facilitates the compound’s interaction with biological targets .
Comparison with Similar Compounds
- tert-butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate
- tert-butyl (3R)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate
- tert-butyl (3S)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate
Comparison: this compound is unique due to its specific substitution pattern and the presence of the fluorosulfonyl group. This group imparts distinct reactivity and biological activity compared to other similar compounds. The stereochemistry of the piperidine ring also plays a crucial role in determining the compound’s properties and interactions .
Properties
CAS No. |
1897844-28-8 |
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Molecular Formula |
C11H20FNO4S |
Molecular Weight |
281.3 |
Purity |
95 |
Origin of Product |
United States |
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